(1,3-Dimethylbutylidene)bis(tert-butyl) peroxide

Description

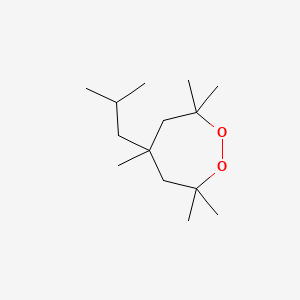

Structure

3D Structure

Properties

CAS No. |

36799-28-7 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

3,3,5,7,7-pentamethyl-5-(2-methylpropyl)dioxepane |

InChI |

InChI=1S/C14H28O2/c1-11(2)8-14(7)9-12(3,4)15-16-13(5,6)10-14/h11H,8-10H2,1-7H3 |

InChI Key |

LRAJIZIAZYBDPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CC(OOC(C1)(C)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Characteristics

- Molecular Formula : $$C{14}H{28}O_2$$

- Molecular Weight : 228.37 g/mol

- Density : 0.917 g/cm³

- Boiling Point : 279.8°C at 760 mmHg

- Flash Point : 95.9°C

These properties influence the choice of solvents, reaction conditions, and purification methods during synthesis.

Preparation Methods

Method 1: Catalytic Oxidation of Precursors

One common method involves the catalytic oxidation of tert-butanol or similar precursors using hydrogen peroxide in the presence of titanium-silicon molecular sieves.

- Mix trimethyl carbinol (tert-butanol derivative) with hydrogen peroxide in molar ratios ranging from 0.5:1 to 10:1.

- Use titanium-silicon molecular sieves (HTS) as catalysts.

- Conduct the reaction at temperatures between 40°C and 100°C for durations of 0.5–10 hours.

- Separate and purify the product via chromatographic techniques.

Experimental Data Table

| Experiment | Catalyst (HTS) | Trimethyl Carbinol (mL) | Hydrogen Peroxide (mL) | Temperature (°C) | Reaction Time (Hours) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Embodiment 1 | 3.5 g | 50.6 | 10 | 65 | 6 | 100 |

| Embodiment 2 | 4 g | 27.6 | 30 | 70 | 10 | 100 |

| Embodiment 3 | 4 g | 41.4 | 15 | 80 | 3 | 100 |

Method 2: Metal-Free Dehydrogenative Coupling

This method utilizes di-tert-butyl peroxide (DTBP) as a reagent for dehydrogenative coupling reactions.

- Combine β-N-arylamido nitrile or ester with DTBP in dichloroethane (DCE).

- Degas the reaction mixture with nitrogen to remove oxygen impurities.

- Heat the sealed reaction vessel to approximately 110°C for up to 15 hours.

- Purify the resulting product using flash chromatography.

Experimental Data Table

| Starting Material | Reagent (DTBP) | Solvent (DCE) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| β-N-Arylamido Nitrile | 3 mmol | 4 mL | 110 | Up to 84 |

Notes on Reaction Conditions

- Temperature Control : Precise control is essential to prevent decomposition of peroxides and ensure high selectivity.

- Purification Techniques : Flash chromatography using ethyl acetate/petroleum ether mixtures is commonly employed to isolate pure products.

- Safety Measures : Peroxides are highly reactive and require careful handling to avoid explosive decomposition during synthesis.

Chemical Reactions Analysis

Thermal Decomposition Pathway

DTBP decomposes via homolysis of the O–O bond when heated above 100°C, generating reactive tert-butoxyl radicals . The decomposition proceeds through two key steps:

-

Homolysis :

The tert-butoxyl radicals further decompose into methyl radicals and acetone:

These methyl radicals dimerize to form ethane:

-

Kinetic Analysis :

-

Activation Energy : Thermal decomposition studies using differential adiabatic calorimetry (DAC) revealed an activation energy of ~100 kJ/mol , with the reaction rate following first-order kinetics .

-

Concentration Dependency : The decomposition process varies with DTBP concentration. At low concentrations (0–20 wt%), the reaction exhibits distinct kinetics compared to high concentrations (20–30 wt%) .

-

Photochemical Radical Initiation

DTBP serves as a photosensitizer in visible-light-driven reactions, enabling C(sp³)–H methylation under mild conditions :

-

Light-Induced Homolysis :

Triplet-state photosensitizers (e.g., "Tuna blue") promote O–O bond cleavage, generating tert-butoxyl radicals: -

Hydrogen Atom Transfer (HAT) :

Tert-butoxyl radicals abstract hydrogen atoms from substrates, forming substrate radicals: -

Methyl Radical Cross-Coupling :

Nickel catalysts mediate coupling between methyl radicals and substrate radicals to form methylated products .

Research Insights

-

Concentration Effects : DTBP’s decomposition kinetics shift with concentration, influencing reaction outcomes (e.g., HAT vs. β-scission) .

-

Nickel-Mediated Coupling : Optimized conditions (e.g., ligands, solvents) enhance cross-coupling efficiency in methylation reactions .

-

Genotoxicity : Mixed results in in vivo assays, with micronucleus formation observed at high doses .

Scientific Research Applications

Polymerization Initiation

Radical Polymerization

One of the primary uses of (1,3-Dimethylbutylidene)bis(tert-butyl) peroxide is as a radical initiator for free radical polymerization. This process is crucial in the production of various polymers, including polyethylene, polypropylene, and polystyrene. The initiation mechanism involves the decomposition of the peroxide to generate free radicals that start the polymerization reaction.

Table 1: Polymerization Applications

| Polymer Type | Application | Reference |

|---|---|---|

| Polyethylene | Packaging materials | |

| Polypropylene | Automotive components | |

| Polystyrene | Insulation materials |

Cross-Linking in Elastomers

Enhancing Material Properties

this compound is extensively used to cross-link elastomers. This process improves the mechanical properties of rubber materials, making them more durable and heat-resistant. Cross-linking is particularly significant in the manufacturing of tires and other rubber products.

Case Study: Tire Manufacturing

In tire manufacturing, the incorporation of this compound enhances the strength and elasticity of rubber compounds. Studies have shown that tires produced with this peroxide exhibit superior performance under various environmental conditions compared to those made with traditional curing agents .

Chemical Synthesis

Oxidation Reactions

This compound can also be employed in chemical synthesis to introduce peroxide groups into organic molecules or to oxidize specific functional groups. This application is vital in creating intermediates for pharmaceuticals and fine chemicals.

Table 2: Chemical Synthesis Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Epoxidation | Formation of epoxides | |

| Functional Group Oxidation | Preparation of aldehydes and ketones |

Adhesives and Sealants

Curing Agents

In the production of adhesives and sealants, this compound acts as a curing agent that initiates the polymerization process upon application. This property allows for effective bonding across various surfaces.

Industrial Processes

Extrusion Processes

The compound is utilized in extrusion processes for manufacturing pipes and other plastic products. Its ability to enhance flow properties during processing makes it an essential additive in these applications .

Environmental Considerations

While this compound has numerous industrial applications, it is essential to consider its environmental impact and safety measures during handling and usage. Proper regulations and safety protocols must be adhered to minimize risks associated with organic peroxides.

Mechanism of Action

The mechanism of action of EINECS 253-221-1 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- DTBP’s smaller size and linear structure result in higher volatility but lower thermal stability compared to the bulkier this compound .

- The tert-butyl groups in DTBP facilitate faster radical generation, whereas the dimethylbutylidene backbone in the latter compound provides steric hindrance, slowing decomposition and enabling controlled crosslinking .

[1,3-Phenylenebis(1-methylethylidene)]bis(tert-butyl) Peroxide

CAS 2212-81-9 (C₂₀H₃₄O₄; MW 338.49 g/mol) is an aromatic dialkyl peroxide used in rubber vulcanization and high-temperature polymer processing.

Key Differences :

- The aromatic backbone in CAS 2212-81-9 enhances thermal stability (boiling point >300°C), making it preferable for high-temperature applications .

- Lower melting points (43–49°C) allow easier handling in liquid-phase processing compared to the solid-state this compound .

Di(2-tert-butylperoxyisopropyl)benzene

CAS 25155-25-3 (C₂₀H₃₄O₄; MW 338.48 g/mol) is another aromatic peroxide with dual crosslinking functionality.

Key Differences :

- The benzene ring in CAS 25155-25-3 increases thermal resistance , enabling use in automotive and aerospace materials .

- Both compounds share similar molecular weights, but the aromatic variant’s decomposition kinetics are slower, requiring higher activation energy .

Data Tables

Table 1: Physicochemical Comparison

Table 2: Application Profiles

| Compound (CAS) | Primary Use | Thermal Stability Range |

|---|---|---|

| 36799-28-7 | Polymer crosslinking | 100–150°C |

| 25155-25-3 | High-temperature elastomers | 160–200°C |

| 2212-81-9 | Silicone rubber vulcanization | 180–220°C |

Biological Activity

(1,3-Dimethylbutylidene)bis(tert-butyl) peroxide, commonly referred to as DTBP, is an organic peroxide with notable applications in polymer chemistry and potential biological implications. This compound is characterized by its ability to generate free radicals upon decomposition, which can influence various biological processes. This article delves into the biological activity of DTBP, examining its mechanisms, effects on living organisms, and relevant research findings.

Chemical Structure and Properties

The chemical structure of DTBP can be represented as follows:

- Molecular Formula : C12H22O2

- Molar Mass : 198.31 g/mol

- CAS Number : 2212-81-9

DTBP is a colorless liquid at room temperature and is known for its stability under normal conditions, making it a useful reagent in organic synthesis.

DTBP acts primarily through the generation of free radicals, particularly tert-butoxy radicals (), which can initiate various oxidative processes in biological systems. The radical formation typically occurs upon thermal decomposition or photolysis:

These radicals can interact with cellular components, leading to oxidative stress and potential cellular damage.

Toxicological Studies

Research has indicated that DTBP exhibits varying degrees of toxicity depending on the concentration and exposure route. Key findings from toxicological assessments include:

- Inhalation Studies : A study conducted according to OECD guidelines demonstrated that exposure to DTBP resulted in increased organ weights in test animals at higher doses (300 and 1000 mg/kg bw/day), with notable histopathological effects observed in liver and kidney tissues .

- Genotoxicity Tests : In multiple assays (including Ames tests), DTBP was found to be non-genotoxic under certain conditions but showed potential genotoxic effects at elevated concentrations . For example, significant increases in micronucleated polychromatic erythrocytes were observed in mice administered high doses via intraperitoneal injection .

Case Studies

Several case studies have explored the biological effects of DTBP:

- Cell Culture Studies : In vitro studies using human cell lines indicated that DTBP can induce apoptosis through oxidative stress mechanisms. Cells exposed to varying concentrations of DTBP displayed increased levels of reactive oxygen species (ROS) and subsequent cell death .

- Animal Models : In vivo studies involving rodents showed that chronic exposure to DTBP led to alterations in metabolic functions. Specifically, liver function tests indicated elevated enzyme levels associated with hepatotoxicity .

Comparative Analysis

The biological activity of DTBP can be compared with similar peroxides like di-tert-butyl peroxide (DTBP) and bis(1,1-dimethylethyl) peroxide. The following table summarizes key differences:

| Compound | CAS Number | Toxicity Level | Genotoxicity | Mechanism of Action |

|---|---|---|---|---|

| This compound | 2212-81-9 | Moderate | Non-genotoxic under low doses | Free radical generation leading to oxidative stress |

| Di-tert-butyl peroxide | 77-73-6 | High | Positive at high doses | Similar free radical mechanism |

| Bis(1,1-dimethylethyl) peroxide | 78-63-7 | Moderate | Non-genotoxic under low doses | Free radical generation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,3-Dimethylbutylidene)bis(tert-butyl) peroxide, and what analytical techniques are critical for confirming its purity and structure?

- Methodology : The compound is synthesized via condensation of tert-butyl hydroperoxide with diisopropylbenzene derivatives under acidic catalysis . Post-synthesis, purity is confirmed using HPLC (retention time comparison) and FTIR (characteristic O-O stretching at ~880 cm⁻¹ and tert-butyl C-H stretches at 2970–2860 cm⁻¹) . Structural validation employs ¹H/¹³C NMR , where tert-butyl groups appear as singlets at δ 1.2–1.4 ppm, and aromatic protons resonate at δ 7.2–7.5 ppm .

Q. What safety protocols are essential when handling this peroxide in laboratory settings?

- Methodology : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent accidental decomposition . Avoid contact with reducing agents or transition metals, which can catalyze exothermic decomposition. Use explosion-proof refrigerators and conduct reactions in fume hoods with blast shields. Thermal stability screening via DSC (Differential Scanning Calorimetry) is recommended to identify onset temperatures (~113°C) .

Q. What spectroscopic signatures confirm the peroxide’s structure?

- Methodology : NMR is critical: tert-butyl groups appear as a singlet integrating to 18 protons (δ 1.2–1.4 ppm), while aromatic protons show splitting patterns consistent with 1,3-substitution . Mass spectrometry (HRMS) should exhibit a molecular ion peak at m/z 338.49 (C₂₀H₃₄O₄) with fragment ions at m/z 179 (tert-butylperoxy ion) and 121 (isopropylbenzene radical) .

Advanced Research Questions

Q. How can researchers optimize the peroxide’s efficiency as a radical initiator in polymerization reactions?

- Methodology : Conduct kinetic studies using variable initiator concentrations (0.1–5 wt%) and monitor polymerization rates via rheometry or GPC (Gel Permeation Chromatography). For example, in rubber vulcanization, optimize crosslinking density by correlating peroxide dosage with storage modulus (G’) using DMA (Dynamic Mechanical Analysis) . Adjust reaction temperatures to balance initiation rate (higher temps) vs. half-life stability (lower temps) .

Q. What methodologies are employed to analyze thermal decomposition kinetics, and how do experimental conditions influence observed degradation pathways?

- Methodology : Use accelerating rate calorimetry (ARC) to determine time-to-maximum rate (TMR) and adiabatic temperature rise. For example, decomposition in toluene follows first-order kinetics with an activation energy (Eₐ) of ~120–140 kJ/mol . Heating rates in TGA (Thermogravimetric Analysis) significantly impact observed onset temperatures: slower rates (~1°C/min) reveal multi-stage decomposition (radical vs. ionic pathways), while faster rates (~10°C/min) mask intermediates .

Q. How do structural modifications (e.g., substituent positioning) influence the peroxide’s half-life and reactivity in different solvents?

- Methodology : Compare 1,3- vs. 1,4-isomers (CAS 2212-81-9 vs. 25155-25-3) using Arrhenius plots derived from solvent-based stability tests. For instance, in polar solvents (e.g., DMF), the 1,3-isomer exhibits a shorter half-life (t₁/₂ = 4.2 hrs at 80°C) due to enhanced solvation of radical intermediates . Substituent steric effects are quantified via DFT calculations to predict bond dissociation energies (BDEs) of O-O bonds .

Q. How can discrepancies in reported decomposition temperatures (e.g., 113°C vs. 125°C) be resolved?

- Methodology : Standardize testing protocols (e.g., ASTM E537 for DSC calibration) and account for purity differences. Impurities like residual hydroperoxides lower decomposition onset temperatures, as shown in comparative studies of technical-grade (95% purity) vs. analytical-grade (99.5%) samples . Cross-validate with gas chromatography-mass spectrometry (GC-MS) to identify trace decomposition byproducts (e.g., acetone, tert-butanol) .

Data Contradiction Analysis

- Thermal Stability Variations : Discrepancies in decomposition temperatures across studies (e.g., 113°C vs. 125°C ) often stem from experimental setups. For example, open vs. sealed crucibles in TGA alter vapor pressure and heat transfer, impacting observed kinetics .

- Solubility Conflicts : Reported water solubility (40 µg/L at 20°C ) may vary due to emulsion formation in biphasic systems. Use dynamic light scattering (DLS) to detect colloidal aggregates that artificially inflate solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.